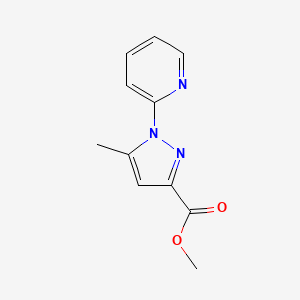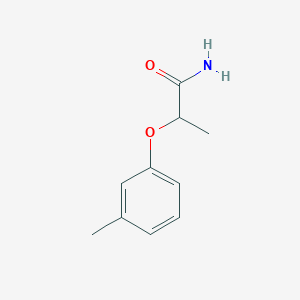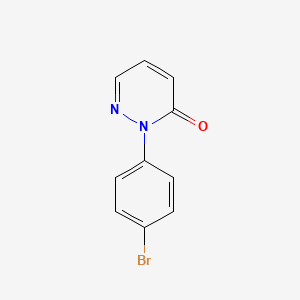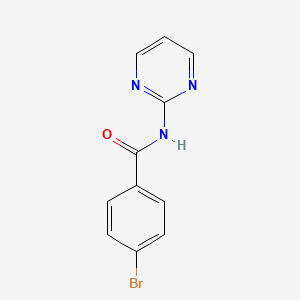
methyl 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate, also known as MMP, is a pyrazole derivative that is used in a variety of scientific research applications. It is a synthetic compound that has been studied for its potential biological activity, including its biochemical and physiological effects in various laboratory experiments.
Scientific Research Applications
Methyl 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate has been studied for its potential biological activity and has been used in a variety of scientific research applications. It has been used to study the effects of oxidative stress on cells, as well as to investigate the effects of various drugs on cell viability. It has also been used to study the effects of various compounds on the expression of genes and proteins, as well as to study the effects of various compounds on enzyme activity.
Mechanism of Action
Methyl 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate has been found to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. This inhibition leads to increased levels of acetylcholine, which can lead to increased cognitive function and improved learning and memory. In addition, methyl 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate has been found to act as an antioxidant, which can help protect cells from oxidative damage.
Biochemical and Physiological Effects
methyl 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate has been found to have a variety of biochemical and physiological effects. It has been found to increase the levels of antioxidants in cells, which can help protect cells from oxidative damage. In addition, it has been found to increase levels of dopamine, which can lead to improved cognitive function and improved learning and memory. Finally, methyl 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate has been found to have anti-inflammatory effects, which can help reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
Methyl 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate has several advantages for use in laboratory experiments. It is inexpensive to synthesize and is relatively stable, so it can be stored for long periods of time without degradation. In addition, it is relatively safe to use, so it can be used in a variety of laboratory experiments without causing harm to the cells or the researchers. However, it is important to note that methyl 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate is not approved for use in humans, so it should not be used in experiments involving humans.
Future Directions
There are a number of potential future directions for research involving methyl 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate. One potential direction is to further investigate the mechanism of action of methyl 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate and its effects on various biochemical and physiological processes. Additionally, further research could be conducted to investigate the potential therapeutic uses of methyl 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate, such as its potential use as an antioxidant or anti-inflammatory agent. Finally, further research could be conducted to investigate the potential adverse effects of methyl 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate on cells and organisms.
Synthesis Methods
Methyl 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate can be synthesized using a variety of methods, including the direct condensation of pyridine and pyrazole-3-carboxylic acid. The reaction is carried out in aqueous media and a catalyst, such as sodium hydroxide, is used to facilitate the reaction. The reaction yields a white crystalline solid that is then purified by recrystallization.
properties
IUPAC Name |
methyl 5-methyl-1-pyridin-2-ylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-8-7-9(11(15)16-2)13-14(8)10-5-3-4-6-12-10/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLAKIJWUVQIJRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=N2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[4-(4-Methylphenoxy)phenyl]-2-propenamide](/img/structure/B6614300.png)
![[2-(benzyloxy)cyclopentyl]methanamine, Mixture of diastereomers](/img/structure/B6614301.png)

![6-(4-fluorophenoxy)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B6614321.png)




